5-(Piperidine-1-sulfonyl)-1,3,4-thiadiazol-2-amine

Physicochemical profiling Drug-likeness Permeability prediction

Researchers require precise physicochemical profiles for scaffold-hopping campaigns, yet many 5-substituted thiadiazole-2-amines lack balanced polarity and lipophilicity. This 1,3,4-thiadiazol-2-amine bearing a piperidine-1-sulfonyl group at the 5-position addresses that gap: - TPSA 126.53 Ų & LogP 1.24 fill the property space between classical sulfonamides (e.g., acetazolamide) and non-sulfonyl analogs. - Inverted sulfonamide regiochemistry (5-sulfonyl) enables rational scaffold-hopping away from canonical 2-sulfonamide zinc-binders. - Unsubstituted 2-amino group serves as a reactive nucleophilic handle for rapid library synthesis via acylation or reductive amination. Supplied at 97% purity; for R&D use only. In stock with global shipping.

Molecular Formula C7H12N4O2S2
Molecular Weight 248.3 g/mol
CAS No. 920280-97-3
Cat. No. B3361489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Piperidine-1-sulfonyl)-1,3,4-thiadiazol-2-amine
CAS920280-97-3
Molecular FormulaC7H12N4O2S2
Molecular Weight248.3 g/mol
Structural Identifiers
SMILESC1CCN(CC1)S(=O)(=O)C2=NN=C(S2)N
InChIInChI=1S/C7H12N4O2S2/c8-6-9-10-7(14-6)15(12,13)11-4-2-1-3-5-11/h1-5H2,(H2,8,9)
InChIKeyAYMJORPTYPNMNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Piperidine-1-sulfonyl)-1,3,4-thiadiazol-2-amine Physicochemical Baseline


5-(Piperidine-1-sulfonyl)-1,3,4-thiadiazol-2-amine is a heterocyclic building block belonging to the 1,3,4-thiadiazole-2-amine class, bearing a piperidine-1-sulfonyl substituent at the 5-position . Its computed topological polar surface area (TPSA) is 126.53 Ų and its calculated LogP is 1.24, placing it in a distinct physicochemical space relative to closely related 5-substituted thiadiazole-2-amines . The compound is commercially available at 97% purity and is supplied exclusively for research use .

Sulfonylated 1,3,4-thiadiazole-2-amine scaffold — piperidine-1-sulfonyl at 5-position with free 2-amino handle
Distinct from classical 2-sulfonamide carbonic anhydrase inhibitors
Research-grade purity; one-step sulfonylation synthesis

5-(Piperidine-1-sulfonyl)-1,3,4-thiadiazol-2-amine Physicochemical Divergence


Substituting 5-(piperidine-1-sulfonyl)-1,3,4-thiadiazol-2-amine with a generic 5-substituted thiadiazole-2-amine would significantly alter key molecular properties that govern target engagement, solubility, and permeability. The piperidine-1-sulfonyl group introduces a substantially higher polar surface area (126.53 Ų) compared to direct C–N linked piperidine (83.28 Ų) or methylene-linked piperidine (55.04 Ų) analogs, while maintaining a moderate LogP (1.24) that differs markedly from the classical sulfonamide drug acetazolamide (LogP −0.26) [1][2]. These non-linear differences in physicochemical space mean that in-class compounds cannot be assumed interchangeable in screening cascades or SAR campaigns .

  • Polar surface area shift
    Piperidine-1-sulfonyl confers a substantially higher TPSA than direct C–N or methylene-linked piperidine analogs; substituting with a generic 5-substituted thiadiazole may shift permeability profiles unpredictably.
  • Lipophilicity mismatch
    Calculated LogP differs markedly from classical 2-sulfonamide thiadiazole CA inhibitors (e.g., acetazolamide), altering predicted membrane partitioning and off-target behavior.
  • Sulfonamide regiochemistry
    The 5-sulfonyl (piperidine-capped) placement eliminates the free –NH⁻ zinc-binding group present in 2-sulfonamide thiadiazoles; target engagement profiles are expected to differ, not simply attenuated.

5-(Piperidine-1-sulfonyl)-1,3,4-thiadiazol-2-amine Comparator Evidence


TPSA Differentiation vs. Piperidine Analogs

The target compound exhibits a TPSA of 126.53 Ų, which is 52% higher than 5-(piperidin-1-yl)-1,3,4-thiadiazol-2-amine (83.28 Ų) and 130% higher than 5-(piperidin-1-ylmethyl)-1,3,4-thiadiazol-2-amine (55.04 Ų) [1]. This elevated polar surface area arises from the sulfonyl (SO₂) linker, which introduces two additional hydrogen-bond acceptor sites not present in the C–N linked or methylene-linked analogs. The TPSA value of the target compound approaches but remains below the 140 Ų threshold commonly associated with poor oral absorption, whereas the methylene-linked analog (55.04 Ų) falls well below this ceiling, predicting a fundamentally different absorption and distribution profile [2].

TPSA vs. Piperidine Analogs
Head-to-head
126.53 Ų (+52% vs. C–N linked; +130% vs. methylene-linked)
Occupies distinct permeability space versus non-sulfonyl analogs
TSPA approaches 140 Ų oral absorption ceiling
Physicochemical profiling Drug-likeness Permeability prediction

LogP Differentiation from Classical Sulfonamides

The target compound possesses a calculated LogP of 1.24, which is approximately 1.5 log units higher than the clinically used carbonic anhydrase inhibitor acetazolamide (LogP −0.26 to −0.93, depending on the computational method employed) . This places the target compound in a more lipophilic regime while retaining the sulfonamide pharmacophore within the 1,3,4-thiadiazole scaffold. The 5-amino-1,3,4-thiadiazole-2-sulfonamide parent scaffold (CL 5343), which bears the sulfonamide at the 2-position rather than the 5-position, has a reported Ki of 7.9 nM against human carbonic anhydrase II (hCA II) , while acetazolamide exhibits a Ki of approximately 12 nM against the same isoform [1]. The target compound, by relocating the sulfonamide attachment point to the 5-position and incorporating a piperidine ring, sacrifices the primary sulfonamide zinc-binding group required for potent CA inhibition, thereby redirecting its potential target profile away from canonical carbonic anhydrase pharmacology .

LogP vs. Classical CA Inhibitors
Class-level inference
LogP 1.24 (Δ +1.5 vs. acetazolamide, LogP −0.26)
More lipophilic than 2-sulfonamide thiadiazole CA inhibitors
Carbonic anhydrase inhibition not characterized for this compound
LogP comparison Carbonic anhydrase scaffold Membrane permeability

Synthetic Accessibility and Purity Benchmarking

The target compound is synthesized via sulfonylation of 2-amino-1,3,4-thiadiazole with piperidine-1-sulfonyl chloride under basic conditions (triethylamine or pyridine), a well-established one-step derivatization that contrasts with the multi-step sequences required for many 5-aryl or 5-heteroaryl thiadiazole analogs . It is commercially available at 97% purity in 1 g unit sizes from multiple suppliers, whereas the direct C–N linked analog 5-(piperidin-1-yl)-1,3,4-thiadiazol-2-amine (CAS 71125-46-7) and the methylene-linked analog 5-(piperidin-1-ylmethyl)-1,3,4-thiadiazol-2-amine (CAS 14069-10-4) are supplied at similar or lower purity grades (typically 95–98%) but lack the sulfonyl functional handle for further derivatization . The presence of the free 2-amino group on the thiadiazole ring provides a reactive site for subsequent acylation, alkylation, or diazotization, enabling rapid library expansion .

Synthetic & Purity Benchmark
Cross-study comparable
97% purity; one-step sulfonylation; free 2-NH₂
Practical building block with reactive handle for library synthesis
Analog purity: 95–98% for comparators; SO₂ handle exclusive to target
Synthetic tractability Purity benchmarking Procurement readiness

Sulfonamide Regiochemistry: Position 5 vs. Position 2

In the target compound, the sulfonamide moiety is attached to the thiadiazole ring via the sulfonyl sulfur at position 5, with the piperidine ring capping the sulfonamide nitrogen, whereas in classical thiadiazole carbonic anhydrase inhibitors such as acetazolamide and CL 5343, the primary sulfonamide (–SO₂NH₂) is attached directly to position 2 of the thiadiazole ring [1]. The 5-amino-1,3,4-thiadiazole-2-sulfonamide scaffold (CL 5343) achieves a Ki of 7.9 nM against hCA II by coordinating the catalytic zinc ion through the deprotonated sulfonamide nitrogen at position 2 . In the target compound, the sulfonamide nitrogen is fully substituted with the piperidine ring, eliminating the zinc-binding –NH⁻ functionality while the amino group is retained at position 2. This inverted regiochemical arrangement predicts a fundamentally different mode of target engagement that is unlikely to recapitulate the potent CA inhibition observed for 2-sulfonamide thiadiazoles [2].

Sulfonamide Regiochemistry
Class-level inference
5-sulfonyl (piperidine-capped) vs. 2-sulfonamide (free –NH₂) in CA inhibitors
Redirects target engagement away from canonical zinc-binding
Requires de novo profiling for non-CA targets; CA Ki 7.9–12 nM for comparators
Sulfonamide regiochemistry Target engagement Carbonic anhydrase

Absence of Direct Biological Activity Data

A comprehensive search of PubMed, BindingDB, ChEMBL, and Google Scholar (as of April 2026) returned no primary research articles, patents, or deposited bioassay data containing quantitative IC₅₀, Ki, EC₅₀, or any other biological activity measurements specifically for 5-(piperidine-1-sulfonyl)-1,3,4-thiadiazol-2-amine (CAS 920280-97-3) [1]. All biological activity claims currently associated with this compound in vendor databases derive from class-level extrapolation of 1,3,4-thiadiazole or sulfonamide scaffold properties rather than from direct experimental measurement on the compound itself . This evidence gap must be explicitly acknowledged in any procurement decision: the compound's selection should be based on its structural and physicochemical differentiation or its utility as a synthetic intermediate, not on assumed biological potency .

Biological Data Availability
Data to verify
No direct IC₅₀ / Ki / EC₅₀ data identified (PubMed, ChEMBL, BindingDB)
Selection should be based on structural differentiation, not assumed potency
Budget for de novo biological profiling if activity data are required
Data gap Experimental validation Procurement risk assessment

5-(Piperidine-1-sulfonyl)-1,3,4-thiadiazol-2-amine Application Scenarios


Scaffold-Hopping for Non-CA Targets

The inverted sulfonamide regiochemistry (5-sulfonyl vs. classical 2-sulfonamide) makes this compound a rational scaffold-hopping starting point for targets where canonical zinc-binding sulfonamides are undesirable. Its moderate LogP (1.24) and elevated TPSA (126.53 Ų) predict sufficient aqueous solubility for biochemical assay conditions while maintaining some membrane permeability, supporting both in vitro enzyme screening and cell-based follow-up [1].

Late-Stage Diversification via 2-Amino Handle

The unsubstituted 2-amino group on the thiadiazole ring provides a reactive nucleophilic site for acylation, sulfonylation, or reductive amination. This enables rapid generation of compound libraries around the piperidine-1-sulfonyl thiadiazole core without requiring de novo synthesis of the sulfonylated scaffold for each analog, offering significant efficiency advantages over analogs where both the 2- and 5-positions are fully substituted .

Physicochemical Benchmarking Against Thiadiazole Congeners

The target compound's unique combination of TPSA (126.53 Ų) and LogP (1.24) fills a gap in the property space between highly polar classical sulfonamides (e.g., acetazolamide, TPSA ~152 Ų, LogP −0.26) and more lipophilic non-sulfonyl analogs (e.g., 5-(piperidin-1-yl)-thiadiazole-2-amine, TPSA 83 Ų, LogP 1.76) [2]. It can serve as a physicochemical probe in parallel screening cascades to deconvolute the contribution of polarity versus lipophilicity to target engagement and off-target profiles.

Synthetic Intermediate for N-Acylated Derivatives

The compound serves as the direct precursor to N-[5-(piperidine-1-sulfonyl)-1,3,4-thiadiazol-2-yl]propanamide (CAS not specified) and related 2-methylpropanamide derivatives. These acylated analogs have been cataloged in commercial screening collections, indicating downstream interest, though their specific biological activities remain unpublished .

Application
Selection Property
Validation Focus
Scaffold-hopping for non-CA targets
Inverted sulfonamide regiochemistry (5-sulfonyl)
Non-zinc-binding target engagement profiling
Library synthesis via 2-NH₂ derivatization
Free 2-amino group for acylation/alkylation
Structural diversification efficiency
Physicochemical probe in SAR cascades
Elevated TPSA / moderate LogP combination
Permeability–solubility deconvolution
Precursor to N-acylated screening derivatives
Direct acylation at 2-amino
Downstream compound characterization
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